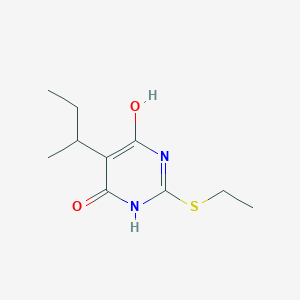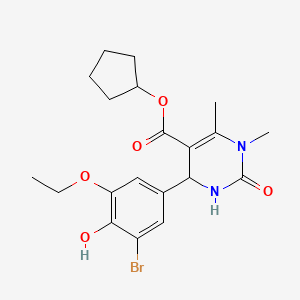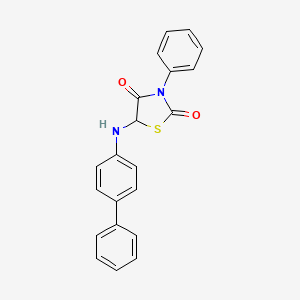![molecular formula C24H23BrN2O2 B5185235 2-bromo-N-{3-[(4-tert-butylbenzoyl)amino]phenyl}benzamide](/img/structure/B5185235.png)
2-bromo-N-{3-[(4-tert-butylbenzoyl)amino]phenyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-bromo-N-{3-[(4-tert-butylbenzoyl)amino]phenyl}benzamide is a chemical compound that has shown promising results in scientific research. This compound is synthesized through a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Wirkmechanismus
The mechanism of action of 2-bromo-N-{3-[(4-tert-butylbenzoyl)amino]phenyl}benzamide is not fully understood. However, it is believed that this compound works by inhibiting the activity of certain enzymes and receptors in the body. This inhibition leads to a decrease in the growth and activity of cancer cells and the modulation of neurotransmitter activity.
Biochemical and Physiological Effects:
2-bromo-N-{3-[(4-tert-butylbenzoyl)amino]phenyl}benzamide has been found to have several biochemical and physiological effects. This compound has been found to inhibit the growth of cancer cells, modulate neurotransmitter activity, and reduce inflammation in the body.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-bromo-N-{3-[(4-tert-butylbenzoyl)amino]phenyl}benzamide in lab experiments is its ability to inhibit the growth of cancer cells. This makes it a valuable tool in cancer research. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which can make it difficult to work with.
Zukünftige Richtungen
There are several future directions for the study of 2-bromo-N-{3-[(4-tert-butylbenzoyl)amino]phenyl}benzamide. One direction is to further investigate its mechanism of action and how it interacts with specific enzymes and receptors in the body. Another direction is to study its potential applications in other areas of scientific research, such as immunology and infectious disease research. Additionally, future studies could focus on developing more efficient synthesis methods for this compound and improving its solubility in water.
In conclusion, 2-bromo-N-{3-[(4-tert-butylbenzoyl)amino]phenyl}benzamide is a promising compound that has shown potential applications in scientific research. Its ability to inhibit the growth of cancer cells and modulate neurotransmitter activity make it a valuable tool in cancer and neuroscience research. Further studies are needed to fully understand its mechanism of action and to explore its potential applications in other areas of scientific research.
Synthesemethoden
2-bromo-N-{3-[(4-tert-butylbenzoyl)amino]phenyl}benzamide is synthesized through a multi-step process. The first step involves the reaction of 4-tert-butylbenzoic acid with thionyl chloride to form 4-tert-butylbenzoyl chloride. The second step involves the reaction of 4-tert-butylbenzoyl chloride with 3-aminophenylboronic acid to form 3-[(4-tert-butylbenzoyl)amino]phenylboronic acid. The third step involves the reaction of 3-[(4-tert-butylbenzoyl)amino]phenylboronic acid with 2-bromo-1,3-benzoxazole to form 2-bromo-N-{3-[(4-tert-butylbenzoyl)amino]phenyl}benzamide.
Wissenschaftliche Forschungsanwendungen
2-bromo-N-{3-[(4-tert-butylbenzoyl)amino]phenyl}benzamide has been extensively studied for its potential applications in scientific research. This compound has shown promising results in cancer research, as it has been found to inhibit the growth of cancer cells. It has also been studied for its potential applications in neuroscience research, as it has been found to modulate the activity of certain neurotransmitter receptors.
Eigenschaften
IUPAC Name |
2-bromo-N-[3-[(4-tert-butylbenzoyl)amino]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23BrN2O2/c1-24(2,3)17-13-11-16(12-14-17)22(28)26-18-7-6-8-19(15-18)27-23(29)20-9-4-5-10-21(20)25/h4-15H,1-3H3,(H,26,28)(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKNKXMRSBQRXHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-(3-{[(4-tert-butylphenyl)carbonyl]amino}phenyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(5-chloro-2-thienyl)methyl]-2-(dimethylamino)-2-indanecarboxamide](/img/structure/B5185154.png)

![benzyl [(3-cyano-4-methyl-6-oxo-1,6-dihydro-2-pyridinyl)thio]acetate](/img/structure/B5185179.png)
![1,1'-[1,5-pentanediylbis(oxy)]bis(2,4,6-trimethylbenzene)](/img/structure/B5185196.png)



![1-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-{[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-N-methylmethanamine](/img/structure/B5185212.png)
![N-[3-(4-morpholinyl)propyl]-1-[2-(1-piperidinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5185220.png)
![1-(benzyloxy)-3-[4-(2-pyridinyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B5185227.png)
![2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-(3,4-dichlorophenyl)benzamide](/img/structure/B5185234.png)
![2-[({4-[(methylamino)carbonyl]phenyl}amino)carbonyl]benzoic acid](/img/structure/B5185245.png)
![1-(3-{[3-(4-chloro-2-methylbenzoyl)-1-piperidinyl]carbonyl}phenyl)-2-pyrrolidinone](/img/structure/B5185246.png)
